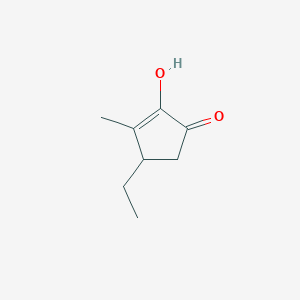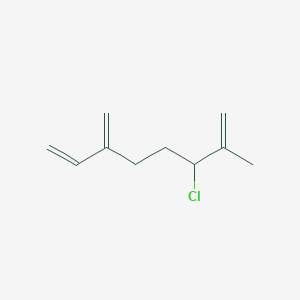
4-Nitronaphthalene-1-diazonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Nitronaphthalene-1-diazonium chloride is an aromatic diazonium salt derived from 4-nitro-1-naphthylamine Diazonium salts are known for their versatility in organic synthesis, particularly in the formation of azo compounds and various substitution reactions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
4-Nitronaphthalene-1-diazonium chloride is typically synthesized from 4-nitro-1-naphthylamine. The process involves the diazotization of 4-nitro-1-naphthylamine using nitrous acid, which is generated in situ from sodium nitrite and hydrochloric acid. The reaction is carried out at low temperatures (below 20°C) to ensure the stability of the diazonium salt .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is carefully controlled to maintain low temperatures and prevent decomposition. The resulting diazonium salt is often isolated as a solid by precipitation with an appropriate solvent, such as ether .
Analyse Chemischer Reaktionen
Types of Reactions
4-Nitronaphthalene-1-diazonium chloride undergoes several types of reactions, including:
Substitution Reactions: The diazonium group can be replaced by various nucleophiles, such as halides (Cl, Br, I), hydroxyl groups, and cyanides, through Sandmeyer reactions.
Coupling Reactions: It can react with phenols and aromatic amines to form azo compounds, which are important in dye chemistry.
Common Reagents and Conditions
Sandmeyer Reactions: Copper(I) chloride, copper(I) bromide, and copper(I) cyanide are commonly used reagents.
Coupling Reactions: Phenol or aniline in the presence of a base, such as sodium hydroxide, is typically used.
Major Products Formed
Substitution Products: Aryl halides, phenols, and nitriles.
Azo Compounds: Formed by coupling with phenols or aromatic amines.
Wissenschaftliche Forschungsanwendungen
4-Nitronaphthalene-1-diazonium chloride has several applications in scientific research:
Chemistry: Used in the synthesis of various aromatic compounds and as an intermediate in organic synthesis.
Biology: Employed in the modification of biomolecules for labeling and detection purposes.
Medicine: Investigated for potential use in drug delivery systems and as a precursor for bioactive compounds.
Industry: Widely used in the manufacture of dyes and pigments due to its ability to form stable azo compounds.
Wirkmechanismus
The mechanism of action of 4-nitronaphthalene-1-diazonium chloride involves the formation of a diazonium ion, which is a highly reactive intermediate. The diazonium ion can undergo various substitution and coupling reactions, leading to the formation of different products. The reactivity of the diazonium ion is attributed to the presence of the diazonium group (-N₂⁺), which is a good leaving group .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Benzenediazonium chloride
- 4-Methoxybenzenediazonium chloride
- 4-Chlorobenzenediazonium chloride
Comparison
4-Nitronaphthalene-1-diazonium chloride is unique due to the presence of the nitro group on the naphthalene ring, which influences its reactivity and the types of reactions it can undergo. Compared to benzenediazonium chloride, it has a more complex structure and can participate in a wider range of reactions due to the additional aromatic ring .
Eigenschaften
CAS-Nummer |
68905-59-9 |
|---|---|
Molekularformel |
C10H6ClN3O2 |
Molekulargewicht |
235.62 g/mol |
IUPAC-Name |
4-nitronaphthalene-1-diazonium;chloride |
InChI |
InChI=1S/C10H6N3O2.ClH/c11-12-9-5-6-10(13(14)15)8-4-2-1-3-7(8)9;/h1-6H;1H/q+1;/p-1 |
InChI-Schlüssel |
LTZMYEMRABQPOO-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=C2[N+](=O)[O-])[N+]#N.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[(2-Cyanoethyl)(phenyl)phosphoryl]benzonitrile](/img/structure/B14469360.png)





![2-Methoxy-4-(octa-1,2-dien-1-yl)hexahydro-2H-cyclopenta[b]furan-5-ol](/img/structure/B14469387.png)

![4-[2-[5-(benzenesulfonyl)-1-ethyl-3,3-dimethylindol-1-ium-2-yl]ethenyl]-2-methyl-3-phenyl-1,2-oxazol-5-one;4-methylbenzenesulfonate](/img/structure/B14469409.png)
